

A Technical Guide to the Spectroscopic Profile of alpha-Methylbenzyl Isothiocyanate

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Compound of Interest

Compound Name: (1-Isothiocyanatoethyl)benzene

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This document provides a detailed overview of the spectroscopic data for alpha-methylbenzyl isothiocyanate, catering to researchers, scientists, and professionals in drug development. The guide synthesizes available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characteristics of this compound.

Spectroscopic Data Summary

The spectroscopic data for alpha-methylbenzyl isothiocyanate is compiled below. It is important to note that while IR and MS data are available, specific experimental ^1H and ^{13}C NMR data for this compound are not readily found in the public domain. The NMR data presented is therefore predictive and based on established chemical shift theory for analogous structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data for alpha-Methylbenzyl Isothiocyanate

^1H NMR (Predicted)	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Phenyl Protons	7.20-7.40	Multiplet	5H	C_6H_5
Methine Proton	4.85	Quartet	1H	CH
Methyl Protons	1.65	Doublet	3H	CH_3

¹³ C NMR (Predicted)	Chemical Shift (δ) ppm	Assignment
Isothiocyanate Carbon	~130-140	N=C=S
Quaternary Phenyl Carbon	~140	C-CH
Phenyl Carbons	~126-129	C ₆ H ₅
Methine Carbon	~55	CH
Methyl Carbon	~22	CH ₃

Note on ¹³C NMR of the Isothiocyanate Group: The isothiocyanate carbon signal is often broad and may be difficult to observe, a phenomenon referred to as "near-silence." This is attributed to the structural flexibility of the N=C=S group.[\[1\]](#)[\[2\]](#)

Table 2: Infrared (IR) Spectroscopy Data for DL-α-Methylbenzyl Isothiocyanate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3030	Medium	Aromatic C-H Stretch
~2980	Medium	Aliphatic C-H Stretch
~2100-2200	Strong, Broad	Asymmetric N=C=S Stretch
~1600, ~1490, ~1450	Medium-Weak	Aromatic C=C Bending
~700, ~760	Strong	C-H Out-of-plane Bending (Aromatic)

Data extracted from the gas-phase IR spectrum available on the NIST WebBook for DL-α-Methylbenzyl isothiocyanate.[\[3\]](#) The characteristic strong and broad absorption band in the 2100-2200 cm⁻¹ region is a hallmark of the isothiocyanate functional group.[\[4\]](#)

Table 3: Mass Spectrometry (MS) Data for D-α-Methylbenzyl Isothiocyanate

m/z	Relative Intensity	Assignment
163	~20%	[M] ⁺ (Molecular Ion)
105	~100%	[C ₈ H ₉] ⁺ (Loss of NCS)
77	~30%	[C ₆ H ₅] ⁺ (Phenyl group)

Data interpreted from the electron ionization (EI) mass spectrum available on the NIST WebBook for D- α -Methylbenzyl isothiocyanate.[5] The fragmentation pattern is characteristic of many alkyl isothiocyanates, often showing a prominent peak corresponding to the loss of the isothiocyanate group.[6]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not available in the source materials. However, the following sections describe generalized methodologies for obtaining such spectroscopic data for a liquid organic compound like alpha-methylbenzyl isothiocyanate.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample would involve the following steps:

- **Sample Preparation:** A small amount of alpha-methylbenzyl isothiocyanate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.[7]
- **Data Acquisition:** The sample is placed in the spectrometer's magnetic field. A series of radiofrequency pulses are applied to the sample.[8][9] The resulting free induction decay (FID) signal is detected.[7]
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample such as alpha-methylbenzyl isothiocyanate, the IR spectrum can be obtained using the following general procedure:

- **Sample Preparation:** A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.^[10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.^{[10][11][12]}
- **Instrument Setup:** A background spectrum of the clean, empty salt plates or ATR crystal is recorded.^[13] The spectral range is typically set to 4000-400 cm^{-1} .^[11]
- **Data Acquisition:** The prepared sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.^[11]
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

2.3 Electron Ionization Mass Spectrometry (EI-MS)

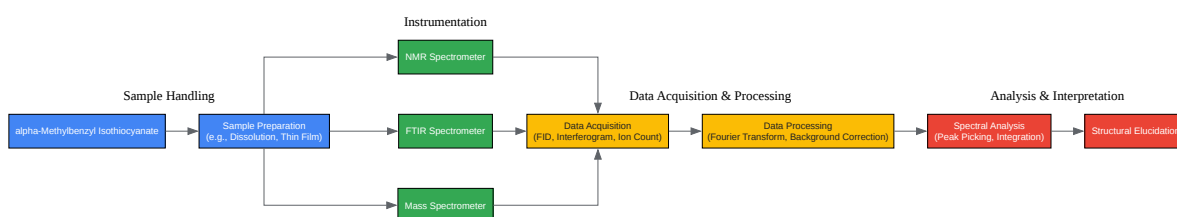
The mass spectrum of a volatile liquid like alpha-methylbenzyl isothiocyanate is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

- **Sample Introduction:** A diluted solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).^{[14][15][16]} This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$), and to fragment into smaller charged ions.^[17]
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.^[18]

- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Diagram 1: General Workflow of Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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